molecular formula C12H14N2O3 B8558269 (1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester

(1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester

Cat. No. B8558269
M. Wt: 234.25 g/mol
InChI Key: YTYASCLTCYKDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

benzyl N-(1-carbamoylcyclopropyl)carbamate

InChI

InChI=1S/C12H14N2O3/c13-10(15)12(6-7-12)14-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15)(H,14,16)

InChI Key

YTYASCLTCYKDQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vial was added Cbz-1-aminocyclopropane-1-carboxylic acid (1.00 g, 4.25 mmol) in DMF (10 mL), followed by the addition of DIPEA (137 g, 10.6 mmol) and HATU (1.80 g, 4.73 mmol). The reaction mixture was stirred at room temperature for 15 min, followed by the addition of NH4OH (4 mL). The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was concentrated in vacuo. The yellow solid residue was dissolved in EtOAc/H2O. The organic phase was separated, washed with water, brine, dried over anhydrous Na2SO4, filtered, concentrated and dried under high vacuum to afford 935 mg of (1-carbamoyl-cyclopropyl)-carbamic acid benzyl ester as a light yellow solid, m/z 235.8 [M+1]+.
Name
Cbz-1-aminocyclopropane-1-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
137 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyloxycarbonylamino-cyclopropanecarboxylic acid (7.0 g, 29.8 mmol) in DMF (30 mL) was added HATU (11.3 g, 29.8 mmol) and Et3N (4.3 mL, 29.8 mmol). The mixture was allowed to stir at room temperature for 20 min, then ammonium hydrogen carbonate (7.06 g, 89.3 mmol) was added in one portion. The reaction was heated at 60° C. for 12 h. The mixture was cooled to room temperature, diluted with water and extracted with EtOAc (2×100 mL). The combined extracts were washed with satd NaHCO3, water, brine and dried with MgSO4. The mixture was filtered and the solvent removed to give (1-carbamoyl-cyclopropyl)-carbamic acid benzyl ester (5.5 g, 24.5 mmol) as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.